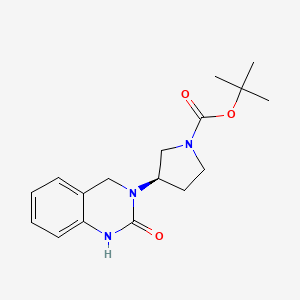
4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the 2-Bromo-3-chlorophenyl group, and the carboxylic acid group. The presence of these groups would likely confer distinct chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and would therefore be expected to undergo reactions typical of aromatic compounds. The carboxylic acid group is acidic and could therefore participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The bromine and chlorine atoms could also influence its density and boiling point .Applications De Recherche Scientifique
Photoreleasable Protecting Groups for Carboxylic Acids
Photoreleasable protecting groups are a vital tool in synthetic chemistry, allowing for the temporal control over the release of carboxylic acids. The study on 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids highlights its efficiency in releasing carboxylic acids upon photolysis without the need for a photosensitizer, offering a pathway for controlled release applications in drug delivery systems and chemical synthesis (Klan, Zabadal, & Heger, 2000).
Halogen Bonds in Crystal Engineering
The role of halogen bonds in dictating the packing preferences in solid solutions is crucial for understanding the crystalline behavior of halogenated compounds. The isomeric compounds study, including 4-bromo-2-chloro benzoic acid, reveals how halogen bonds can influence the crystal packing and stability, which is essential for designing materials with desired physical properties (Pramanik, Pavan, & Guru Row, 2017).
Synthesis and Bioactivity of Related Compounds
The synthesis and study of bioactivity in compounds derived from cyclopropanecarboxylic acid and related structures showcase the potential for discovering new bioactive molecules. These findings could inform the synthesis and application of "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" in various fields, including medicinal chemistry and agriculture (Tian, Song, Wang, & Liu, 2009).
Microwave-assisted Synthesis
Microwave-assisted synthesis represents a modern approach to chemical synthesis, offering rapid and efficient pathways to various compounds. The study on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives underlines the potential for utilizing similar methodologies for synthesizing "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" and its derivatives, which could have applications in material science and pharmaceuticals (Hesse, Perspicace, & Kirsch, 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFCYLIXUSVZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

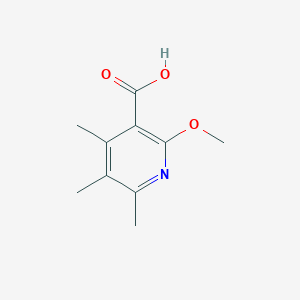
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
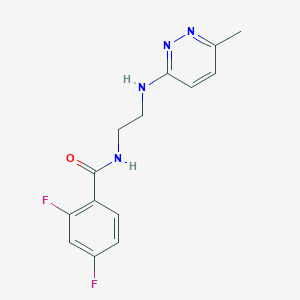
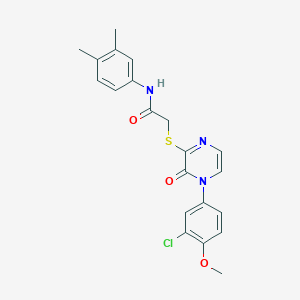

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)
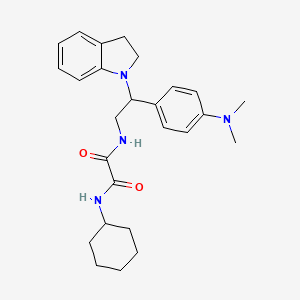
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
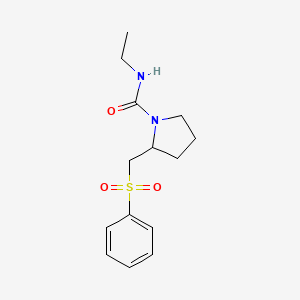
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
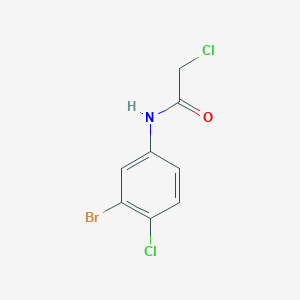
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)
